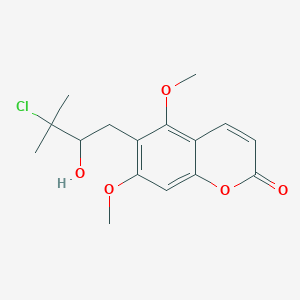![molecular formula C20H14BaN2O4S B12311347 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-naftalenosulfónico, 2-[(2-hidroxi-1-naftalenil)azo]-, sal de bario (2:1) es un compuesto químico conocido por su aplicación en diversos campos industriales y científicos. Este compuesto es un derivado de la sal de bario del ácido 1-naftalenosulfónico, que se caracteriza por la presencia de un grupo azo que une dos anillos de naftaleno. El compuesto se utiliza a menudo como pigmento debido a sus propiedades de color vibrante.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 1-naftalenosulfónico, 2-[(2-hidroxi-1-naftalenil)azo]-, sal de bario (2:1) típicamente implica la diazotación de ácido 2-amino-1-naftol-4-sulfónico seguido de acoplamiento con 1-naftol. Las condiciones de reacción a menudo requieren ambientes ácidos y temperaturas controladas para garantizar la formación del enlace azo. El compuesto azo resultante se trata luego con cloruro de bario para precipitar la sal de bario.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores para manejar las reacciones de diazotación y acoplamiento. El producto final se filtra, lava y seca para obtener la sal de bario pura. Las medidas de control de calidad son esenciales para garantizar la consistencia y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-naftalenosulfónico, 2-[(2-hidroxi-1-naftalenil)azo]-, sal de bario (2:1) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas.
Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que lleva a la formación de aminas.
Sustitución: El grupo ácido sulfónico puede experimentar reacciones de sustitución con nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el ditionito de sodio y el polvo de zinc se utilizan a menudo.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros productos reducidos.
Sustitución: Diversos derivados sustituidos de ácido naftalenosulfónico.
Aplicaciones Científicas De Investigación
El ácido 1-naftalenosulfónico, 2-[(2-hidroxi-1-naftalenil)azo]-, sal de bario (2:1) tiene varias aplicaciones de investigación científica:
Biología: Investigado por sus interacciones con moléculas biológicas y su posible uso en bioimagen.
Medicina: Explorado por sus posibles propiedades terapéuticas y como herramienta de diagnóstico.
Mecanismo De Acción
El mecanismo de acción del ácido 1-naftalenosulfónico, 2-[(2-hidroxi-1-naftalenil)azo]-, sal de bario (2:1) implica su interacción con varios objetivos moleculares. El grupo azo puede experimentar reacciones redox, influyendo en el comportamiento del compuesto en diferentes entornos. El grupo ácido sulfónico mejora la solubilidad y la reactividad del compuesto, haciéndolo adecuado para diversas aplicaciones. Las vías moleculares involucradas incluyen la transferencia de electrones y las interacciones de enlace de hidrógeno.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 1-amino-2-hidroxi-4-naftalenosulfónico
- Ácido 2-naftalenosulfónico, 6-(2-hidroxi-1-naftalenil)azo-, sal de bario (2:1)
Singularidad
El ácido 1-naftalenosulfónico, 2-[(2-hidroxi-1-naftalenil)azo]-, sal de bario (2:1) es único debido a su enlace azo específico y la presencia de la sal de bario. Esta combinación confiere propiedades de color y estabilidad distintas, lo que lo hace altamente valioso en aplicaciones industriales. Su capacidad de experimentar diversas reacciones químicas también lo hace versátil para fines de investigación.
Propiedades
Fórmula molecular |
C20H14BaN2O4S |
|---|---|
Peso molecular |
515.7 g/mol |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
Clave InChI |
IKWHLVAHPTZGKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Ba] |
Números CAS relacionados |
1103-38-4 24530-53-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)



![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)




methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

